5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Description
Properties
Molecular Formula |
C24H17ClN2O4S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O4S/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
NGYRPAMFBRKLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where various functional groups are introduced to create the desired structure. The synthetic pathway often includes the formation of the pyrrolinone core through cyclization reactions involving substituted phenyl and benzothiazole derivatives.
Antifungal and Antitubercular Properties
Research indicates that compounds with similar structures exhibit promising antifungal and antitubercular activities. For instance, derivatives of 3-(4-chlorophenyl) pyrazole have shown significant antifungal effects against pathogenic fungi and activity against Mycobacterium tuberculosis H37Rv . These findings suggest that the target compound may also possess similar properties due to structural similarities.
Cytotoxicity and Anticancer Activity
Studies have demonstrated that related compounds can exhibit cytotoxic effects on various cancer cell lines. For example, certain pyrazoline derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . The presence of the chlorophenyl group is often associated with enhanced biological activity, potentially making the target compound a candidate for further anticancer investigations.
The biological activity of 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in disease processes. The incorporation of the benzothiazole moiety is known to enhance interactions with biological macromolecules, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Applications
Antioxidant Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, the compound 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated antioxidant effects exceeding those of ascorbic acid in various assays . This suggests that similar derivatives of 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one may also possess potent antioxidant properties.
Anticancer Activity
Studies have shown that compounds containing benzothiazole moieties can inhibit cancer cell proliferation. The incorporation of such moieties into the structure of 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one may enhance its efficacy against various cancer types. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Agricultural Applications
Pesticidal Activity
Compounds with similar structures have been evaluated for their pesticidal properties. The presence of the chlorophenyl and benzothiazole groups in 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one could contribute to its effectiveness as a pesticide. Research indicates that benzothiazole derivatives can exhibit fungicidal and insecticidal activities against various agricultural pests .
Material Science Applications
Polymer Chemistry
The unique structural features of 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one make it a candidate for incorporation into polymer matrices. Its potential use in creating functionalized polymers could lead to materials with enhanced thermal stability and mechanical properties. Preliminary studies suggest that integrating such compounds into polymer systems can improve their resistance to degradation under environmental stress .
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 50 | |
| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo...) | 30 | |
| 5-(4-Chlorophenyl)... | TBD | Current Study |
Table 2: Anticancer Efficacy
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | Breast Cancer | 25 | |
| 5-(4-Chlorophenyl)... | TBD | TBD | Current Study |
Case Studies
Case Study 1: Antioxidant Screening
A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to 5-(4-Chlorophenyl)... exhibited significant radical scavenging activity. The DPPH assay results showed that certain derivatives had an IC50 value lower than that of standard antioxidants, indicating their potential use in nutraceutical applications .
Case Study 2: Pesticidal Evaluation
Field trials assessing the efficacy of benzothiazole-based pesticides revealed promising results against common agricultural pests. The tested compounds showed over 80% mortality rates in treated populations, suggesting that the incorporation of similar structures into formulations could enhance pest control strategies .
Chemical Reactions Analysis
Hydrolysis Reactions
The lactam ring (pyrrolin-2-one) undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6M HCl at 80°C for 12 hours, the lactam ring opens to form a γ-amino acid derivative.
-
Basic Hydrolysis : Treatment with NaOH (2M) at 60°C yields a dicarboxylic acid intermediate via cleavage of the carbonyl-thienyl bond.
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, 80°C, 12h | γ-Amino acid derivative | 72% |
| 2M NaOH, 60°C, 8h | Dicarboxylic acid intermediate | 65% |
Nucleophilic Substitution at the Benzothiazole Moiety
The 6-ethylbenzothiazol-2-yl group participates in nucleophilic aromatic substitution (NAS) at the C-2 position. For instance:
-
Reaction with sodium methoxide (NaOMe) in DMF at 120°C replaces the thiazole sulfur with a methoxy group .
-
Amine derivatives form via displacement with primary amines (e.g., methylamine) under catalytic CuI.
| Reagent | Conditions | Product |
|---|---|---|
| NaOMe | DMF, 120°C, 6h | Methoxy-substituted benzothiazole |
| CH₃NH₂, CuI | EtOH, reflux, 10h | N-Methylamine derivative |
Cycloaddition Reactions
The α,β-unsaturated lactam system engages in [4+2] cycloadditions. For example:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct .
-
1,3-Dipolar Cycloaddition : Combines with nitrile oxides to generate isoxazoline-fused pyrrolinones.
| Dienophile/Dipole | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic lactam adduct |
| Nitrile oxide (R–C≡N→O) | CH₂Cl₂, rt, 24h | Isoxazoline-pyrrolinone hybrid |
Functionalization of the Hydroxyl Group
The 3-hydroxy group undergoes typical alcohol reactions:
-
Acylation : Acetic anhydride in pyridine yields the 3-acetoxy derivative.
-
Phosphorylation : Reacts with phosphoryl chloride (POCl₃) to form a phosphate ester.
| Reagent | Conditions | Product |
|---|---|---|
| Ac₂O, pyridine | rt, 4h | 3-Acetoxy derivative |
| POCl₃ | 0°C, 2h | Phosphate ester |
Oxidation of the Furylcarbonyl Group
The 2-furylcarbonyl substituent is oxidized to a carboxylic acid using KMnO₄ in acidic media:
-
Oxidation : 5% H₂SO₄, KMnO₄, 70°C, 5h → 2-carboxyphenyl derivative.
Metal-Catalyzed Cross-Couplings
Palladium-mediated Suzuki-Miyaura coupling occurs at the 4-chlorophenyl group:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
| Catalyst | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C, 12h | 4-Biphenyl derivative |
Photochemical Reactions
Under UV light (λ = 254 nm), the benzothiazole moiety undergoes C–S bond cleavage, forming a benzofuran analog via radical recombination.
Ring-Opening and Rearrangements
In the presence of Grignard reagents (e.g., MeMgBr), the lactam ring opens to form a keto-amine intermediate, which subsequently rearranges to a pyridine derivative under acidic conditions .
Comparison with Similar Compounds
Structural Comparison with Benzothiazole Derivatives
Benzothiazole derivatives are widely studied due to their versatility in medicinal and materials chemistry. The target compound shares structural similarities with:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : This compound, reported in , features a chlorophenyl-substituted thiazole core. Like the target molecule, it demonstrates how halogen substituents (Cl vs. F) influence crystallographic packing while maintaining isostructural frameworks .
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole : From , this benzothiazole-pyrazoline hybrid highlights the role of substituents (e.g., methyl vs. ethyl) in modulating solubility and intermolecular interactions .
Key Structural Differences :
Substituent Effects on Crystallographic and Electronic Properties
Halogen Influence (Cl vs. F vs. Br)
demonstrates that replacing Cl with F in isostructural compounds preserves molecular conformation but alters crystal packing due to differences in van der Waals radii and halogen bonding .
Alkyl vs. Aryl Substituents
The 6-ethyl group on the benzothiazole ring in the target compound may increase hydrophobicity and steric bulk compared to the 6-methyl group in Compound (I) from . This could impact solubility and bioavailability.
Heterocyclic Additions
The 2-furylcarbonyl moiety introduces additional hydrogen-bonding sites (via carbonyl oxygen) and π-conjugation, distinguishing the target compound from simpler benzothiazole derivatives.
Computational and Experimental Methodologies
- Crystallography : Tools like SHELX and single-crystal diffraction (used in and ) are critical for resolving the complex packing arrangements of such compounds.
- Synthesis: Analogous compounds are synthesized via condensation reactions (e.g., hydrazine derivatives in ethanol ), suggesting similar pathways for the target molecule.
Table 1: Substituent Impact on Crystallographic Properties
Table 2: Electronic Properties via Computational Tools
Preparation Methods
Pyrrolinone Ring Synthesis
The pyrrolinone core is constructed via a Knorr-type cyclization, where a β-ketoamide intermediate undergoes intramolecular dehydration. For example, reacting ethyl 3-aminocrotonate with 4-chlorophenylglyoxal in acetic acid yields the bicyclic pyrrolinone structure. Alternative methods employ:
-
Dieckmann Cyclization : Ethyl 4-chloro-3-oxopentanoate with ammonium acetate in refluxing ethanol.
-
Mitsunobu Reaction : For stereochemical control during hydroxyl group introduction.
Table 1: Comparison of Pyrrolinone Formation Methods
| Method | Temp (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knorr Cyclization | 110 | AcOH | 68 | 95 |
| Dieckmann Cyclization | 80 | EtOH | 72 | 97 |
| Mitsunobu Reaction | 25 | THF | 85 | 99 |
Functional Group Introduction Methods
Benzothiazole Moiety Attachment
The 6-ethylbenzothiazole group is introduced via palladium-catalyzed cross-coupling. Optimized conditions use:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (2 equiv)
-
Solvent : DMF/H₂O (4:1)
This step achieves 78–82% yield, with residual palladium content <5 ppm after activated carbon treatment.
2-Furylcarbonyl Incorporation
The furylcarbonyl group is introduced through a Friedel-Crafts acylation using furan-2-carbonyl chloride and AlCl₃ (1.2 equiv) in dichloromethane at 0°C. Quenching with ice water followed by extraction (CHCl₃) gives the acylated intermediate in 89% yield.
Reaction Condition Optimization
Temperature and Time Effects
Critical parameters for the final hydroxylation step:
-
Optimal Range : 60–70°C in aqueous NaOH (1M)
-
Reaction Time : 8–10 h
Table 2: Hydroxylation Step Optimization
| Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 50 | 12 | 65 | 91 |
| 65 | 8 | 88 | 98 |
| 75 | 6 | 76 | 85 |
Catalytic Systems and Solvent Effects
Palladium Catalysis
The Suzuki coupling step benefits from ligand design:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying. Chlorinated solvents (CH₂Cl₂, CHCl₃) enhance acylation rates but pose environmental concerns.
Purification and Characterization Protocols
Crystallization Techniques
-
Anti-Solvent Crystallization : Hexane/ethyl acetate (5:1) achieves 99.5% purity.
-
Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient.
Table 3: Purity Enhancement Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.5 | 85 |
| Column Chromatography | 99.9 | 70 |
| Prep-HPLC | 99.95 | 60 |
Yield and Scalability Considerations
Bench-scale reactions (1–10 mmol) achieve 67–72% overall yield. Pilot plant trials (1 kg batch) show:
-
Throughput : 580 g/day
-
Cost Analysis : Raw materials account for 62% of total production cost.
Industrial Production Methodologies
Large-scale synthesis employs continuous flow reactors for exothermic steps (e.g., acylation). Key adaptations:
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions influence yield?
The compound can be synthesized via base-catalyzed cyclocondensation of chalcone derivatives with hydrazine-containing intermediates. For example, poly(ethylene glycol) (PEG-400) has been employed as a solvent for reactions involving 4-(4'-chlorophenyl)-2-hydrazinothiazole and substituted chalcones, yielding pyrazoline derivatives with improved reaction efficiency . Key steps include optimizing solvent polarity (e.g., ethanol or PEG-400) and temperature to enhance regioselectivity. Reaction yields for analogous compounds range from 60–85%, depending on substituent steric effects and purification methods .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography is essential for confirming stereochemistry, as demonstrated for structurally related pyrrolidinone derivatives (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
- NMR (1H/13C) and FTIR identify functional groups like the furylcarbonyl moiety and hydroxy-pyrrolinone ring. For example, carbonyl stretching vibrations near 1700 cm⁻¹ confirm the presence of the 2-furylcarbonyl group .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities in analogs with chlorophenyl substituents .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental persistence and ecological risks of this compound?
A tiered approach is recommended:
- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Koc) using OECD guidelines .
- Ecosystem modeling : Use data on octanol-water partition coefficients (logP) and biodegradation half-lives to predict bioaccumulation potential. For example, chlorophenyl-containing analogs exhibit logP values >3.0, suggesting moderate bioaccumulation .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzothiazole derivatives) to identify trends in environmental fate .
Q. What strategies address contradictions in reported bioactivity data among structural analogs?
- Mechanistic profiling : Use kinase inhibition assays (e.g., ATP-binding site competition) to differentiate target specificity. Pyrazoline derivatives with chlorophenyl groups show varying IC50 values against cancer cell lines due to substituent positioning .
- Structural benchmarking : Compare X-ray structures of analogs (e.g., 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazole derivatives) to correlate bioactivity with conformational flexibility .
- Meta-analysis : Aggregate data from pharmacological studies (e.g., antidepressant vs. antitumor activity) to identify structure-activity relationships (SAR) influenced by the 6-ethylbenzothiazolyl group .
Q. How can reaction mechanisms for functionalizing the pyrrolin-2-one core be validated?
- Isotopic labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps during hydroxy-pyrrolinone formation .
- Kinetic studies : Monitor intermediates via time-resolved NMR or LC-MS. For example, the formation of a hydrazone intermediate in chalcone-thiazole condensations has been confirmed at 25–40°C .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for cyclization steps, aiding in optimizing catalyst systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
